

Application Notes and Protocols: GPR81 Agonist 1 cAMP Assay

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Compound of Interest

Compound Name: GPR81 agonist 1

Cat. No.: B12302862

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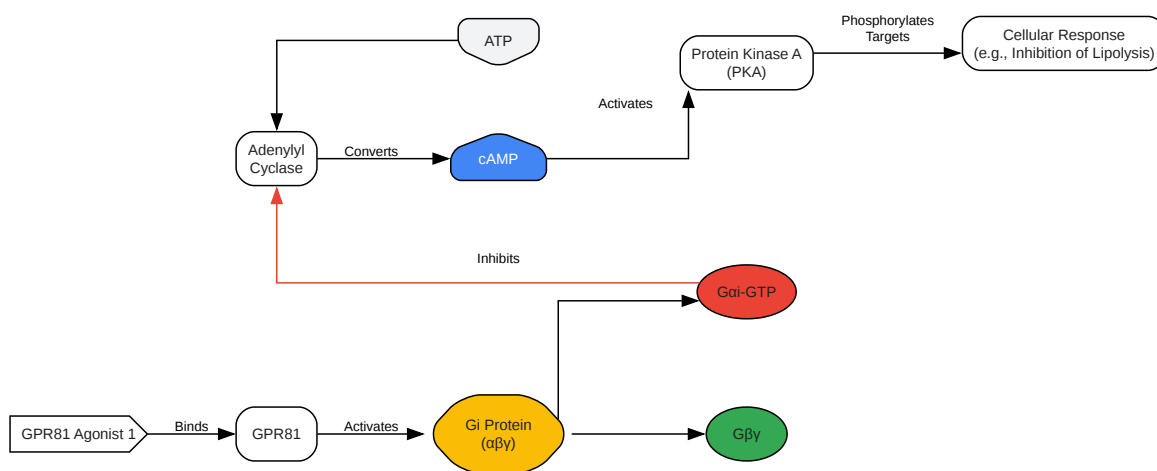
For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR81, also known as HCAR1, is a G-protein coupled receptor (GPCR) that plays a significant role in metabolic regulation.^[1] Its endogenous ligand is lactate, and its activation leads to the inhibition of adenylyl cyclase through a Gi-coupled signaling pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[1][2]} This mechanism makes GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia. "**GPR81 agonist 1**" is a potent and selective synthetic agonist for GPR81, demonstrating significant potential for therapeutic applications. This document provides a detailed protocol for a cyclic AMP (cAMP) assay to characterize the activity of GPR81 agonists like "**GPR81 agonist 1**".

GPR81 Signaling Pathway

Activation of GPR81 by an agonist initiates a signaling cascade characteristic of Gi-coupled receptors. The agonist binding facilitates the coupling of the heterotrimeric G-protein (G α i, G β , and G γ) to the receptor. This leads to the exchange of GDP for GTP on the G α i subunit, causing its dissociation from the G $\beta\gamma$ dimer. The activated G α i subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.



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Caption: GPR81 Signaling Pathway leading to decreased cAMP levels.

GPR81 Agonist 1 cAMP Assay Experimental Protocol

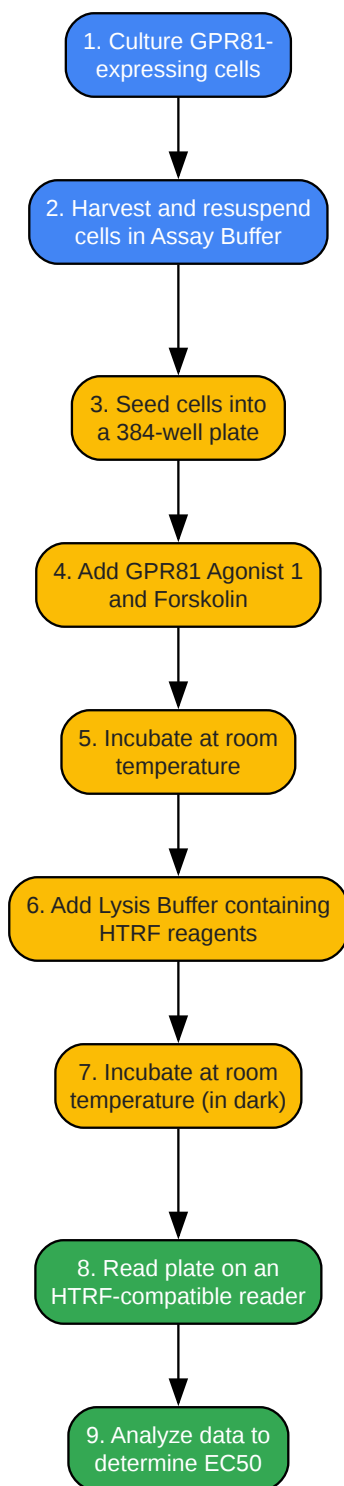
This protocol describes a homogenous time-resolved fluorescence (HTRF) competitive immunoassay for the measurement of intracellular cAMP levels following the stimulation of GPR81 with an agonist. The assay is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents

- Cells: CHO-K1 cells stably expressing human GPR81 (e.g., Eurofins DiscoverX, Cat. No. 86-0007P-2319AG).

- Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Stimulation Buffer: Assay Buffer containing 500 μ M IBMX (a phosphodiesterase inhibitor).
- Forskolin: To stimulate adenylyl cyclase and establish a detectable cAMP baseline.
- **GPR81 Agonist 1**: Test compound.
- cAMP Assay Kit: A suitable HTRF cAMP assay kit (e.g., Cisbio, PerkinElmer, Revvity). These kits typically include:
 - cAMP standard
 - Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate)
 - cAMP labeled with an acceptor fluorophore (e.g., d2)
 - Lysis buffer
- Plate: 384-well, low-volume, white microplate.
- Plate Reader: HTRF-compatible plate reader.

Experimental Workflow



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Caption: Workflow for the **GPR81 Agonist 1** cAMP Assay.

Step-by-Step Protocol

- Cell Preparation:
 - Culture CHO-K1 cells expressing human GPR81 in T175 flasks until they reach 80-90% confluency.
 - On the day of the assay, aspirate the culture medium and wash the cells with PBS.
 - Detach the cells using a non-enzymatic cell dissociation solution.
 - Resuspend the cells in Assay Buffer and determine the cell concentration and viability.
 - Adjust the cell density to the desired concentration (e.g., 2×10^5 cells/mL) in Assay Buffer.
- Assay Procedure:
 - Dispense 5 μ L of the cell suspension into each well of a 384-well plate.
 - Prepare serial dilutions of "**GPR81 agonist 1**" in Stimulation Buffer containing a fixed concentration of forskolin (the optimal forskolin concentration, typically in the low micromolar range, should be predetermined to elicit a submaximal stimulation of cAMP production).
 - Add 5 μ L of the agonist/forskolin solution to the wells containing the cells. For control wells, add Stimulation Buffer with forskolin only (maximum stimulation) and Assay Buffer only (basal).
 - Incubate the plate at room temperature for 30 minutes.
- cAMP Detection:
 - Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the anti-cAMP-donor and cAMP-acceptor reagents in the provided lysis buffer.
 - Add 10 μ L of the HTRF lysis and detection reagent mix to each well.

- Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
 - Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
 - The amount of cAMP produced is inversely proportional to the HTRF ratio.
 - Plot the HTRF ratio against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value of "GPR81 agonist 1".

Data Presentation

The potency of GPR81 agonists is typically determined by their half-maximal effective concentration (EC50) in a functional assay, such as the cAMP assay described above.

Compound	Target	Assay Type	EC50 (nM)	Reference
GPR81 agonist 1	Human GPR81	cAMP Assay	58	Sakurai T, et al. Eur J Pharmacol. 2014.[3]
GPR81 agonist 1	Mouse GPR81	cAMP Assay	50	Sakurai T, et al. Eur J Pharmacol. 2014.[3]
L-Lactate	Human GPR81	cAMP Assay	1,500 - 5,000	Varies depending on experimental conditions.
3,5-dihydroxybenzoic acid (3,5-DHBA)	Human GPR81	cAMP Assay	5,000	A known GPR81 agonist.[1]

Conclusion

This application note provides a detailed protocol for a robust and high-throughput compatible cAMP assay to characterize the activity of GPR81 agonists. The provided methodology, data presentation, and visualizations offer a comprehensive guide for researchers in the field of metabolic disease and drug discovery. The use of a selective and potent agonist like "**GPR81 agonist 1**" in such assays is crucial for elucidating the therapeutic potential of targeting the GPR81 receptor.

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